molecular formula C13H13N3O2S B2988201 2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide CAS No. 626222-69-3

2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide

Cat. No.: B2988201
CAS No.: 626222-69-3
M. Wt: 275.33
InChI Key: WCLCIRSUCPBOCV-UHFFFAOYSA-N
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Description

2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide is a heterocyclic acetamide derivative characterized by a pyridazine core substituted with a 4-methoxyphenyl group at the 6-position and a thioether-linked acetamide moiety at the 3-position.

Properties

IUPAC Name

2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-10-4-2-9(3-5-10)11-6-7-13(16-15-11)19-8-12(14)17/h2-7H,8H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLCIRSUCPBOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide typically involves the reaction of 4-methoxyphenylhydrazine with a suitable acylating agent to form the pyridazinone coreThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The target compound’s pyridazine core differs from imidazothiazole (5h) and quinazoline (38) systems, which may alter electronic properties and binding interactions. Pyridazine’s electron-deficient nature could influence receptor affinity compared to electron-rich cores like imidazothiazole .
  • However, 5h’s chloropyridinyl substituent introduces electronegativity, possibly affecting solubility (melting point: 108–110°C vs. 215–217°C for chlorophenyl analogs) .
  • Synthetic Accessibility : Compound 5h achieved an 81% yield, indicating efficient synthesis for methoxyphenyl derivatives, though the target compound’s synthetic route is unspecified .

Pharmacological Activity Comparisons

Anticancer Activity :
  • Compounds with 4-methoxyphenyl-acetamide motifs, such as 38 and 39 in , exhibited potent activity against HCT-1, MCF-7, and PC-3 cell lines in MTT assays . The target compound’s pyridazine-thioacetamide scaffold may similarly interact with cancer cell targets, though direct data are needed.
Metabolic and Pharmacokinetic Profiles :
  • Benzothiazole derivatives with trifluoromethyl groups () likely exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .

Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl group increases hydrophobicity compared to chlorophenyl or fluorophenyl substituents, favoring passive diffusion across cell membranes .
  • Solubility : Lower melting points in methoxyphenyl derivatives (e.g., 5h at 108–110°C) suggest reduced crystallinity and improved solubility compared to chlorophenyl analogs .

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